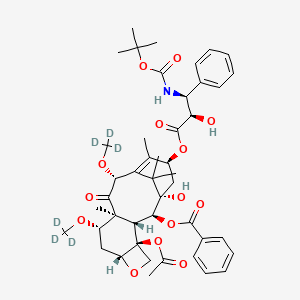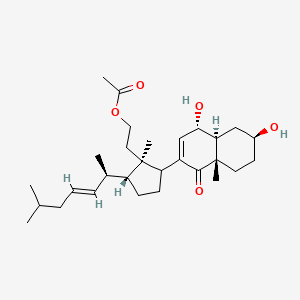
5-Desmethyl-6-méthyl Glipizide
Vue d'ensemble
Description
“1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea” is a pharmaceutical reference standard and an impurity of Glipizide . It is also known as Glipizide Impurity E or Glipizide Related Compound C . It belongs to the API family of Glipizide and is used as a blood glucose regulator .
Molecular Structure Analysis
The molecular formula of this compound is C21H27N5O4S and it has a molecular weight of 445.54 .Applications De Recherche Scientifique
Études physico-chimiques
Le composé a été utilisé dans des études physico-chimiques pour comprendre le comportement des solides pharmaceutiques . Ces études sont cruciales pour contrôler la reproductibilité des lots industriels. Par exemple, une étude approfondie du comportement thermique du glipizide, un médicament hypoglycémique, a été réalisée dans le but de clarifier si la reconnaissance de ses formes polymorphes peut réellement être effectuée sur la base du pic endothermique que les études de la littérature attribuent à la fusion du composé .
Traitement du diabète
Le glipizide est un médicament de deuxième génération de la classe des sulfamides approuvé par la FDA pour traiter le diabète de type 2 . Il stimule la sécrétion d'insuline par les cellules bêta, améliorant ainsi le nombre de récepteurs à l'insuline et augmentant la sensibilité des tissus périphériques à l'insuline .
Troubles neurodégénératifs
La recherche suggère que le glipizide pourrait être repositionné pour traiter la maladie de Huntington, une maladie neurodégénérative invalidante . La maladie est probablement causée par des altérations de la voie de signalisation de l'insuline dans l'organisme et des études suggèrent que la stimulation de cette voie pourrait contribuer au traitement . Le glipizide empêche la formation de protéines nocives en augmentant l'activité de l'insuline dans les tissus touchés par ces amas et en améliorant la structure du matériel génétique à l'intérieur des cellules .
Recherche en protéomique
Le composé est également utilisé dans la recherche en protéomique . La protéomique est une branche de la biologie qui étudie les protéines, leurs structures et leurs fonctions. Le composé pourrait être utilisé dans diverses expériences pour comprendre le comportement et les interactions des protéines.
Mécanisme D'action
Target of Action
5-Desmethyl-6-methyl Glipizide, also known as Glipizide EP Impurity E, primarily targets the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This receptor is part of the ATP-sensitive potassium (K_ATP) channel complex, which plays a crucial role in regulating insulin secretion .
Mode of Action
The compound binds to the SUR1 subunit of the K_ATP channels, causing these channels to close. This closure leads to the depolarization of the beta cell membrane, which in turn opens voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Biochemical Pathways
By stimulating insulin release, 5-Desmethyl-6-methyl Glipizide influences several biochemical pathways:
- Lipid Metabolism : Insulin also promotes lipogenesis and inhibits lipolysis, affecting lipid storage and utilization .
Pharmacokinetics
The pharmacokinetic profile of 5-Desmethyl-6-methyl Glipizide includes:
These properties ensure that the compound has a quick onset of action, which is beneficial for managing postprandial blood glucose levels.
Result of Action
The primary molecular effect of 5-Desmethyl-6-methyl Glipizide is the increased secretion of insulin from pancreatic beta cells. At the cellular level, this results in enhanced glucose uptake by tissues, reduced hepatic glucose production, and improved overall glycemic control .
Propriétés
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-6-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-22-14-19(24-15)20(27)23-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,23,27)(H2,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARTXGOLEHZWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216598 | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66375-96-0 | |
| Record name | N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-6-methyl-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66375-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066375960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYCLOHEXYL-3-((4-(2-(((6-METHYLPYRAZIN-2-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71PN170OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)







